molecular formula C15H12INO2S B8649671 |A-Tosyl-(3-iodomethylbenzyl)isocyanide

|A-Tosyl-(3-iodomethylbenzyl)isocyanide

Cat. No. B8649671
M. Wt: 397.2 g/mol
InChI Key: REXPMIVBYJLNBR-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 53 but using (4-methoxyphenyl)(phenylsulfonyl)methylformamide (Tetrahedron Lett., 1996, 37 (45), 8113) in place of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 52). Tan solid (26.15 g, 97%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-methoxyphenyl)(phenylsulfonyl)methylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
26.15 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16](I)[CH:15]=2)[N+:12]#[C-:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1.CN1C(C2SC3N=CN=C(N)C=3N=2)=C(C2C=CC=CC=2)N=C1C#C[Si](C)(C)C.IC1C=C(C(N[CH:68]=[O:69])S(C2C=CC(C)=CC=2)(=O)=O)C=CC=1>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]([N+:12]#[C-:13])[C:14]2[CH:19]=[CH:18][C:17]([O:69][CH3:68])=[CH:16][CH:15]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C([N+]#[C-])C1=CC(=CC=C1)I
Step Two
Name
(4-methoxyphenyl)(phenylsulfonyl)methylformamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC(=C1C=1SC=2N=CN=C(C2N1)N)C1=CC=CC=C1)C#C[Si](C)(C)C
Step Three
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Step Four
Name
solid
Quantity
26.15 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C(C1=CC=C(C=C1)OC)[N+]#[C-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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